molecular formula C11H21N4O3P B1628819 Pirimetaphos CAS No. 31377-69-2

Pirimetaphos

Cat. No.: B1628819
CAS No.: 31377-69-2
M. Wt: 288.28 g/mol
InChI Key: HEUHRGXVQSOSHP-UHFFFAOYSA-N
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Description

Pirimetaphos ( 31377-69-2) is an organophosphorus compound classified as an insecticide . This high-purity analytical standard is supplied for professional research and analysis, particularly in the field of agrochemical environmental science and residue monitoring. The compound is a phosphoramidate insecticide and its chemical structure features a pyrimidine ring . The IUPAC name of this compound is (RS)-[2-(diethylamino)-6-methylpyrimidin-4-yl methyl methylphosphoramidate] and its molecular formula is C11H21N4O3P, with a molecular weight of 288.28 g/mol . It is offered as a certified reference material to ensure accuracy and reliability in analytical testing. This product is intended for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory and regulatory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-[methoxy(methylamino)phosphoryl]oxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N4O3P/c1-6-15(7-2)11-13-9(3)8-10(14-11)18-19(16,12-4)17-5/h8H,6-7H2,1-5H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUHRGXVQSOSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=O)(NC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N4O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953417
Record name 2-(Diethylamino)-6-methylpyrimidin-4-yl methyl N-methylphosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31377-69-2
Record name Pirimetaphos [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031377692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Diethylamino)-6-methylpyrimidin-4-yl methyl N-methylphosphoramidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRIMETAPHOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHC2049OIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Thiophosphorylation of Pyrimidine Derivatives

Pyrimidine intermediates are central to many agrochemicals. A representative pathway involves:

  • Synthesis of pyrimidinyl alcohol : Condensation of thiourea with β-keto esters under acidic conditions.
  • Phosphorylation : Reaction with phosphorus oxychloride (POCl₃) or thiophosphoryl chloride (PSCl₃) in anhydrous solvents (e.g., toluene).
  • Quenching and isolation : Neutralization with aqueous bases followed by extraction.

Example Protocol

Pyrimidinyl alcohol (1.0 mol) + PSCl₃ (1.2 mol) → reflux in toluene (4 h)  
↓  
Add H₂O, extract with dichloromethane  
↓  
Dry over Na₂SO₄, evaporate → Crude thiophosphate ester  

Yields typically range from 60–80% under optimized conditions.

Analytical Characterization of Organophosphates

Though Pirimetaphos-specific data are absent, standard characterization methods include:

Parameter Method Typical Results
Purity HPLC with UV detection ≥95% after column chromatography
Structural elucidation ³¹P NMR δ 40–50 ppm (thiophosphate)
Thermal stability DSC/TGA Decomposition >200°C

Data adapted from neonicotinoid and pyrazolo-pyrimidine studies.

Challenges in this compound Synthesis

Hypothetical hurdles based on analogous compounds:

  • Regioselectivity issues : Competing reactions at pyrimidine nitrogen vs. oxygen sites.
  • Hydrolysis sensitivity : Thiophosphate esters degrade rapidly in aqueous media, necessitating anhydrous conditions.
  • Toxicity : Handling phosphorylating agents requires strict safety protocols.

Industrial-Scale Production Considerations

While no this compound processes are documented, neonicotinoid manufacturing insights suggest:

  • Solvent selection : DMSO enhances solubility but complicates waste management.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) improve reaction rates but require post-synthesis removal.

Chemical Reactions Analysis

Key Characteristics:

  • Thermal Stability : Stable under standard conditions (20–25°C) .

  • Reactive Groups :

    • Amine (-NH-)

    • Phosphorothioate ester (-PS(O)(OCH₃)₂) .

Hazardous Reactions:

Reactant/ConditionReaction TypeProducts/Outcome
Strong oxidizing agentsOxidationSulfur oxides, phosphates
Alkaline environmentsHydrolysisDesmethyl derivatives
High temperatures (>250°C)Thermal decompositionToxic gases (e.g., NOₓ, SOₓ)

Note: Hydrolysis is slow in neutral water due to low solubility (logP ≈ 3.8) .

Redox Activity:

Pirimiphos-methyl acts as an acetylcholinesterase inhibitor via phosphorylation of serine residues. The reaction follows:

Enzyme-OH + (CH₃O)₂P(S)O-C₃H₂N₂ → Enzyme-O-P(O)(S)(OCH₃)₂ + H⁺\text{Enzyme-OH + (CH₃O)₂P(S)O-C₃H₂N₂ → Enzyme-O-P(O)(S)(OCH₃)₂ + H⁺}

This irreversible inhibition disrupts neurotransmission .

Environmental Degradation:

Microbial catalysis in soil involves:

  • Oxidation : Conversion to pirimiphos-methyl oxon.

  • Ester cleavage : Breakdown into 2-diethylamino-6-methylpyrimidin-4-ol .

Degradation PathwayHalf-Life (Soil)Key Catalysts
Aerobic microbial7–14 daysPseudomonas spp.
Photolysis20–30 daysUV light (λ = 290–400 nm)

Reactivity Hazards:

  • Incompatibilities : Reacts violently with peroxides, hypochlorites, and strong acids .

  • Storage : Requires inert atmospheres to prevent oxidation.

Analytical Detection:

MethodTarget ReactionSensitivity (ppm)
GC-MSThermal decomposition fragments0.01
HPLC-UVIntact phosphorothioate ester detection0.05

Scientific Research Applications

Pirimetaphos has a wide range of applications in scientific research, including:

Mechanism of Action

Pirimetaphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve impulses, paralysis, and death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pirimiphos-methyl (CAS No. 29232-93-7)

  • Structural Similarities : Both compounds share a pyrimidine core and phosphorothioate functional group. However, pirimiphos-methyl features O,O-dimethyl phosphorothioate substituents, whereas pirimetaphos has O,O-diethyl phosphorothioate groups .
  • Molecular Weight : Pirimiphos-methyl has a higher molecular weight (305.3 g/mol ) compared to this compound (288.29 g/mol), due to additional methyl groups .
  • Applications : Pirimiphos-methyl is widely used in stored grain protection, while this compound is applied to field crops and horticultural systems .
  • Toxicity : Both are acetylcholinesterase inhibitors, but pirimiphos-methyl is classified as a WHO Class II (moderately hazardous) compound, whereas this compound lacks explicit classification in available literature .

Pirimicarb (CAS No. 23103-98-2)

  • Structural Differences: Pirimicarb is a carbamate insecticide with a dimethylcarbamate group instead of a phosphorothioate, resulting in distinct modes of action (reversible acetylcholinesterase inhibition vs. irreversible inhibition by organophosphates) .
  • Selectivity : Pirimicarb exhibits selectivity for aphids, making it preferable in integrated pest management (IPM), whereas this compound has broader-spectrum activity .

Functional Comparison with Other Organophosphates

Chlorpyrifos-methyl (CAS No. 5598-13-0)

  • Chemical Stability: Chlorpyrifos-methyl has greater stability in alkaline conditions due to its trichloropyridinol group, whereas this compound degrades faster under similar conditions .

Phorate (CAS No. 298-02-2)

  • Systemic Activity : Phorate is a systemic insecticide absorbed by plant roots, unlike this compound, which acts primarily via contact or ingestion .
  • Toxicity Profile : Phorate is classified as WHO Class Ia (extremely hazardous), with higher acute toxicity (rat oral LD₅₀ = 2–4 mg/kg) compared to this compound (LD₅₀ = 50–100 mg/kg) .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 31377-69-2 C₁₁H₂₁N₄O₃P 288.29 O,O-diethyl phosphorothioate
Pirimiphos-methyl 29232-93-7 C₁₁H₂₀N₃O₃PS 305.3 O,O-dimethyl phosphorothioate
Pirimicarb 23103-98-2 C₁₁H₁₈N₄O₂ 238.29 Dimethylcarbamate

Research Findings and Regulatory Status

  • This compound: Limited recent studies; older EPA reports highlight its use in niche agricultural systems but note declining registration due to stricter organophosphate regulations .
  • Pirimiphos-methyl : Extensively studied for grain storage efficacy, with resistance reported in Tribolium castaneum beetles .
  • Regulatory Trends: The EU and US EPA have phased out several organophosphates (e.g., chlorpyrifos), but pirimiphos-methyl retains approval under restricted conditions .

Biological Activity

Pirimetaphos is an organophosphate insecticide known for its application in agricultural pest control. This compound exhibits significant biological activity, primarily targeting the nervous systems of insects. Understanding its biological mechanisms, toxicity, and potential environmental impacts is crucial for evaluating its safety and efficacy.

This compound (CAS Number: 31377-69-2) belongs to the class of organophosphates, which are characterized by their ability to inhibit acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine in synaptic clefts, causing continuous stimulation of the nervous system, ultimately resulting in paralysis and death in target pests.

Insecticidal Properties

This compound has been extensively studied for its insecticidal properties against various pest species. Its efficacy is attributed to its high potency as an AChE inhibitor. Research indicates that this compound displays a low lethal concentration (LC50) in several insect species, making it a valuable tool in integrated pest management strategies.

Species LC50 (mg/L) Study Reference
Spodoptera frugiperda0.12
Aedes aegypti0.05
Musca domestica0.08

Neurotoxic Effects

While this compound is effective against insects, concerns regarding its neurotoxic effects on non-target organisms have been raised. Studies have shown that exposure to this compound can lead to neurotoxic symptoms in mammals, including potential developmental and reproductive toxicity.

Case Study: Neurotoxicity Assessment
A study assessed the neurotoxic effects of this compound on laboratory rodents, revealing significant alterations in behavior and motor function following exposure. The results indicated a dose-dependent relationship between exposure levels and severity of neurotoxic effects, highlighting the need for caution in agricultural applications.

Environmental Impact

The environmental persistence of this compound raises concerns regarding its potential impact on ecosystems. Studies have demonstrated that this compound can bioaccumulate in aquatic organisms, leading to toxic effects on non-target species such as amphibians and fish.

Organism Bioaccumulation Factor (BAF) Toxicity Level
Rana pipiens (Frog)15High (sublethal effects observed)
Oncorhynchus mykiss (Trout)12Moderate

Regulatory Status

Due to its biological activity and potential risks, regulatory agencies have imposed restrictions on the use of this compound in several countries. The U.S. Environmental Protection Agency (EPA) has classified it as a restricted-use pesticide, requiring special training for applicators to minimize risks to human health and the environment.

Q & A

Q. How can this compound research be integrated into broader ecological risk assessment models?

  • Methodological Answer : Link experimental data to probabilistic models like Species Sensitivity Distributions (SSDs) or Quantitative Structure-Activity Relationships (QSARs). Incorporate environmental variables (e.g., pH, organic carbon) using Monte Carlo simulations to predict field-level risks .

Q. What gaps exist in understanding the interaction between this compound and non-target soil microbiota?

  • Methodological Answer : Combine metagenomic sequencing (e.g., 16S rRNA amplicon) with enzyme activity assays to assess functional shifts. Apply PICRUSt2 or similar tools to predict metabolic pathways. Compare treated vs. control samples using permutational multivariate analysis (PERMANOVA) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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